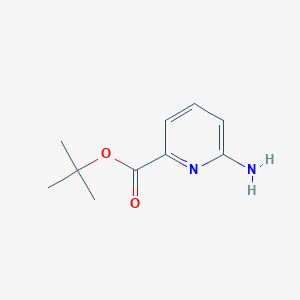

叔丁基 6-氨基吡啶甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “tert-Butyl 6-aminopicolinate” involves the use of a 1:1 1,4-dioxane–tert-butyl acetate mixture and BF3 etherate for an effective 6-aminopenicillanic acid conversion into the tert-butyl ester . This process yields the tert-butyl ester with 64±3% efficiency, which could be easily transformed into tert-butyl 6-oxo- and 6-diazo-penicillanates .Molecular Structure Analysis

While specific molecular structure analysis for “tert-Butyl 6-aminopicolinate” is not available, related compounds such as tert-butyl alcohol have been studied. Tert-butyl alcohol is the simplest tertiary alcohol, with a formula of (CH3)3COH .科学研究应用

药物开发和化学合成

抗疟药物开发

一项关于 N-叔丁基异喹啉 (GSK369796) 的选择和临床前评估的研究突出了经济有效抗疟药物的开发。该化合物是根据其对恶性疟原虫和啮齿动物疟疾寄生虫的活性而选择的,展示了叔丁基衍生物在治疗应用中的潜力 (O’Neill 等人,2009 年)。

化学选择性叔丁氧羰基化

使用 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 作为胺和酚的叔丁氧羰基化试剂,证明了一种在温和条件下高产率的化学选择性方法,表明了叔丁基化合物在合成化学中的多功能性 (Ouchi 等人,2002 年)。

电荷转移动力学

分子内电荷转移机制

对 1-叔丁基-6-氰基-1,2,3,4-四氢喹啉 (NTC6) 的量子化学计算有助于理解电荷转移机制,特别是突出了氨基扭曲角在双重荧光中的作用。此类研究提供了对基于叔丁基的化合物的电子性质和光物理行为的见解 (Hättig 等人,2006 年)。

生化和生物学研究

胺的合成

N-叔丁烷磺酰亚胺已被确定为不对称合成胺的多功能中间体。这项研究展示了叔丁基衍生物在创建广泛的高对映选择性胺中的效用,突出了它们在药物化学和药物合成中的重要性 (Ellman 等人,2002 年)。

安全和危害

The safety data sheet for related compounds like tert-butanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

作用机制

Target of Action

Tert-butyl groups are commonly used as protecting groups for amines in organic chemistry . They are known to exhibit unique reactivity patterns due to their crowded structure .

Mode of Action

The mode of action of “tert-Butyl 6-aminopicolinate” is likely related to its role as a protecting group for amines. The tert-butyl group provides excellent stability against various nucleophiles and reducing agents . It allows for transformations of other functional groups without affecting the amine group .

Biochemical Pathways

The tert-butyl group is known to be involved in various chemical transformations, and it has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The tert-butyl group is known for its excellent stability, which could potentially influence the bioavailability of the compound .

Result of Action

The use of tert-butyl groups as protecting groups for amines can facilitate the successful synthesis of complex organic compounds .

Action Environment

The stability of the tert-butyl group suggests that it may be resistant to various environmental conditions .

属性

IUPAC Name |

tert-butyl 6-aminopyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWJAKGLKLCRFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2888354.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)